molecular formula C16H18N4O5S B2603813 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide CAS No. 1396626-24-6

2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Cat. No.: B2603813
CAS No.: 1396626-24-6
M. Wt: 378.4
InChI Key: WLNPCKMAWPDIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

An innovative approach to synthesizing oxazole structures, which are pivotal in numerous natural products, has been achieved through a [3 + 2] annulation process involving a terminal alkyne and a carboxamide. This method is facilitated by gold-catalyzed oxidation, where bidentate ligands, particularly Mor-DalPhos, play a crucial role in managing the reactivity of the gold carbene intermediates. This technique offers a promising avenue for the development of oxazole-based compounds with potential applications in medicinal chemistry and material science (Luo et al., 2012).

Antiviral Activity

Research into thiazole C-nucleosides has revealed their potential antiviral properties against several viruses, including herpes and parainfluenza. The structural manipulation of these thiazole nucleosides, particularly through the modification of 2-beta-D-ribofuranosylthiazole-4-carboxamide, has demonstrated significant inhibitory effects on viral replication and purine nucleotide biosynthesis. This suggests a possible avenue for the development of new antiviral therapies (Srivastava et al., 1977).

Metabolic Studies

The metabolism of novel psychoactive substances, including various cannabimimetic indazole and indole derivatives, has been a focus of recent forensic toxicology research. Studies involving human liver microsomes have been pivotal in identifying the metabolic pathways of these compounds, aiding in the detection of their intake and understanding their pharmacokinetics. Such research is crucial for developing analytical methods to monitor the consumption of new psychoactive substances and understanding their potential toxicological impacts (Takayama et al., 2014).

Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in medicinal chemistry, given the different biological activities of enantiomers. Research into carboxamide-type synthetic cannabinoids has shown that the enantiomers of these compounds exhibit different potencies as CB1/CB2 receptor agonists. This highlights the importance of enantioselective synthesis and analysis in the development of cannabinoid-based therapeutics (Doi et al., 2017).

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c17-26(23,24)12-6-4-10(5-7-12)8-18-15(22)13-9-25-16(19-13)20-14(21)11-2-1-3-11/h4-7,9,11H,1-3,8H2,(H,18,22)(H2,17,23,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNPCKMAWPDIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.